Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1355171-49-1
VCID: VC2731228
InChI: InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl
Molecular Formula: C11H7Cl2F3N2O2
Molecular Weight: 327.08 g/mol

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1355171-49-1

Cat. No.: VC2731228

Molecular Formula: C11H7Cl2F3N2O2

Molecular Weight: 327.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 1355171-49-1

Specification

CAS No. 1355171-49-1
Molecular Formula C11H7Cl2F3N2O2
Molecular Weight 327.08 g/mol
IUPAC Name ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3
Standard InChI Key AKCQNOSCLGVGRZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl

Introduction

Chemical and Physical Properties

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is characterized by specific chemical and physical properties that define its behavior and potential applications. The molecular structure features a fused bicyclic system with strategically positioned functional groups that influence its reactivity profile.

Structural Characteristics

The compound consists of an imidazo[1,2-a]pyridine core with four key substituents: two chlorine atoms (at positions 3 and 8), a trifluoromethyl group (at position 6), and an ethyl carboxylate functionality (at position 2). This specific arrangement creates a molecule with both electron-withdrawing groups and a potentially reactive ester moiety, providing a platform for various chemical transformations .

Structural Relationships with Similar Compounds

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate belongs to a family of related compounds that share the imidazo[1,2-a]pyridine scaffold with various substitution patterns. Understanding these relationships provides valuable insights into the compound's potential behavior and applications.

Comparison with Related Derivatives

A closely related derivative is Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 353258-31-8), which differs only by the absence of the chlorine atom at position 3. This structural difference likely influences reactivity patterns, particularly at the imidazole ring . The mono-chlorinated derivative has been more extensively studied in terms of synthesis and reactivity, providing a foundation for understanding the potential behavior of the di-chlorinated target compound.

Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine Scaffold

While our target compound contains an imidazo[1,2-a]pyridine scaffold, related compounds with imidazo[1,5-a]pyridine scaffolds such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives have also been synthesized and studied . The difference in ring fusion pattern (1,2-a versus 1,5-a) results in distinct electronic distributions and reactivity profiles, which is important for understanding structure-activity relationships in this class of compounds.

YieldSolventTemperatureReaction TimeConditions
93%Ethanol20-80°C12 hoursRoom temperature to 80°C
86%Ethanol80°C48 hoursHeated reaction mixture
75%TetrahydrofuranRefluxNot specifiedReflux conditions
Not specified1,2-dimethoxyethane0-25°C72 hoursDropwise addition at 0°C, then warmed to room temperature

The highest yield (93%) was obtained when the reaction was conducted in ethanol with heating from room temperature to 80°C for 12 hours . This suggests that similar conditions might be effective for the synthesis of the di-chlorinated derivative, potentially with an additional chlorination step.

Chemical Reactivity and Transformations

The reactivity profile of Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be inferred from reactions reported for its mono-chlorinated analog. The ethyl carboxylate group at position 2 serves as a reactive handle for various transformations.

Ester Hydrolysis

The ethyl ester functionality can undergo hydrolysis to form the corresponding carboxylic acid. This transformation has been reported for the mono-chlorinated analog, resulting in 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .

Amide Formation

The mono-chlorinated analog has been converted to the corresponding carboxamide derivative through reaction with ammonium hydroxide in 1,4-dioxane at 60°C, achieving an 88.88% yield . A similar transformation would be expected for Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, although the additional chlorine might influence reactivity.

Hydrazide Formation

Treatment of the mono-chlorinated analog with hydrazine hydrate in ethanol under reflux conditions produced the corresponding carbohydrazide with a 49% yield . This transformation opens pathways for further derivatization to heterocyclic systems such as 1,3,4-thiadiazoles.

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